molecular formula C13H15NS B7774170 3-Ethyl-6,7-dimethylquinoline-2-thiol CAS No. 917746-30-6

3-Ethyl-6,7-dimethylquinoline-2-thiol

Cat. No.: B7774170
CAS No.: 917746-30-6
M. Wt: 217.33 g/mol
InChI Key: GEVPWCXJEDWXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6,7-dimethylquinoline-2-thiol is a chemical compound with the formula C13H15NS . It has a molecular weight of 217.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a three-dimensional (3D) structure that includes molecular surfaces and molecular orbitals . The structure is derived from quantum chemical computations under Density Functional Theory (DFT) .

Future Directions

The future directions for research on 3-Ethyl-6,7-dimethylquinoline-2-thiol are not specified in the search results. Given its complex molecular structure and potential relation to quaternary ammonium salts , it could be an interesting subject for further study in various fields, including medicinal chemistry.

Properties

IUPAC Name

3-ethyl-6,7-dimethyl-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-5-8(2)9(3)6-12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPWCXJEDWXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(C(=C2)C)C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266499
Record name 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917746-30-6
Record name 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917746-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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